

2-Hydroxy-5-methylbenzophenone molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydroxy-5-methylbenzophenone**

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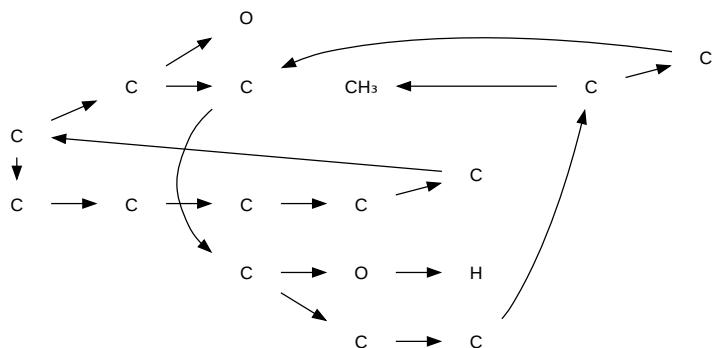
An In-depth Technical Guide to 2-Hydroxy-5-methylbenzophenone

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of **2-Hydroxy-5-methylbenzophenone**, a compound of interest to researchers in chemistry and drug development.

Molecular Structure and Identification

2-Hydroxy-5-methylbenzophenone is an organic compound belonging to the benzophenone class. Its structure consists of a benzoyl group attached to a p-cresol (4-methylphenol) ring. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen is a key feature influencing its chemical and physical properties, including its utility as a UV absorber.

Below is a 2D representation of the molecular structure.



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Caption: 2D structure of **2-Hydroxy-5-methylbenzophenone**.

Table 1: Chemical Identifiers for **2-Hydroxy-5-methylbenzophenone**

Identifier	Value
CAS Number	1470-57-1 [1] [2] [3]
Molecular Formula	C ₁₄ H ₁₂ O ₂ [1] [2] [3]
IUPAC Name	(2-Hydroxy-5-methylphenyl) (phenyl)methanone [2]
SMILES	Cc1ccc(O)c(c1)C(=O)c2ccccc2
InChI	1S/C14H12O2/c1-10-7-8-13(15)12(9-10)14(16)11-5-3-2-4-6-11/h2-9,15H,1H3 [1]
InChIKey	QQERFUGURPLBQH-UHFFFAOYSA-N [1] [2] [4]
Synonyms	2-Benzoyl-4-methylphenol, 5-Methyl-2-hydroxybenzophenone [1] [5]

Physicochemical Properties

The key physicochemical properties are summarized in the table below. These properties are crucial for understanding the compound's behavior in various solvents and its potential for biological interactions.

Table 2: Physicochemical Data for **2-Hydroxy-5-methylbenzophenone**

Property	Value
Molecular Weight	212.24 g/mol [1] [3] [6]
Melting Point	83-85 °C [7] [8]
logP (Octanol/Water)	3.76 [2]
Hydrogen Bond Acceptor Count	2
Hydrogen Bond Donor Count	1
Appearance	Orange solid [4]

Synthesis Protocols

Several synthetic routes for **2-Hydroxy-5-methylbenzophenone** have been reported. A common method is the Fries rearrangement of the corresponding ester, or direct Friedel-Crafts acylation of p-cresol.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis from p-cresol and benzoyl chloride.

- Esterification:
 - Dissolve 27 g (0.25 mol) of p-cresol and 38 g (0.3 mol) of dimethylcyclohexylamine in 150 ml of chlorobenzene in a reaction flask.
 - Add 35.1 g (0.25 mol) of benzoyl chloride dropwise over one hour. The temperature will increase to approximately 50°C.[\[4\]](#)
 - After the addition is complete, cool the mixture to room temperature.
 - Wash the suspension with 100 ml of water to remove dimethylcyclohexylamine hydrochloride.
 - Separate the organic phase and dry it by partial distillation.[\[4\]](#)

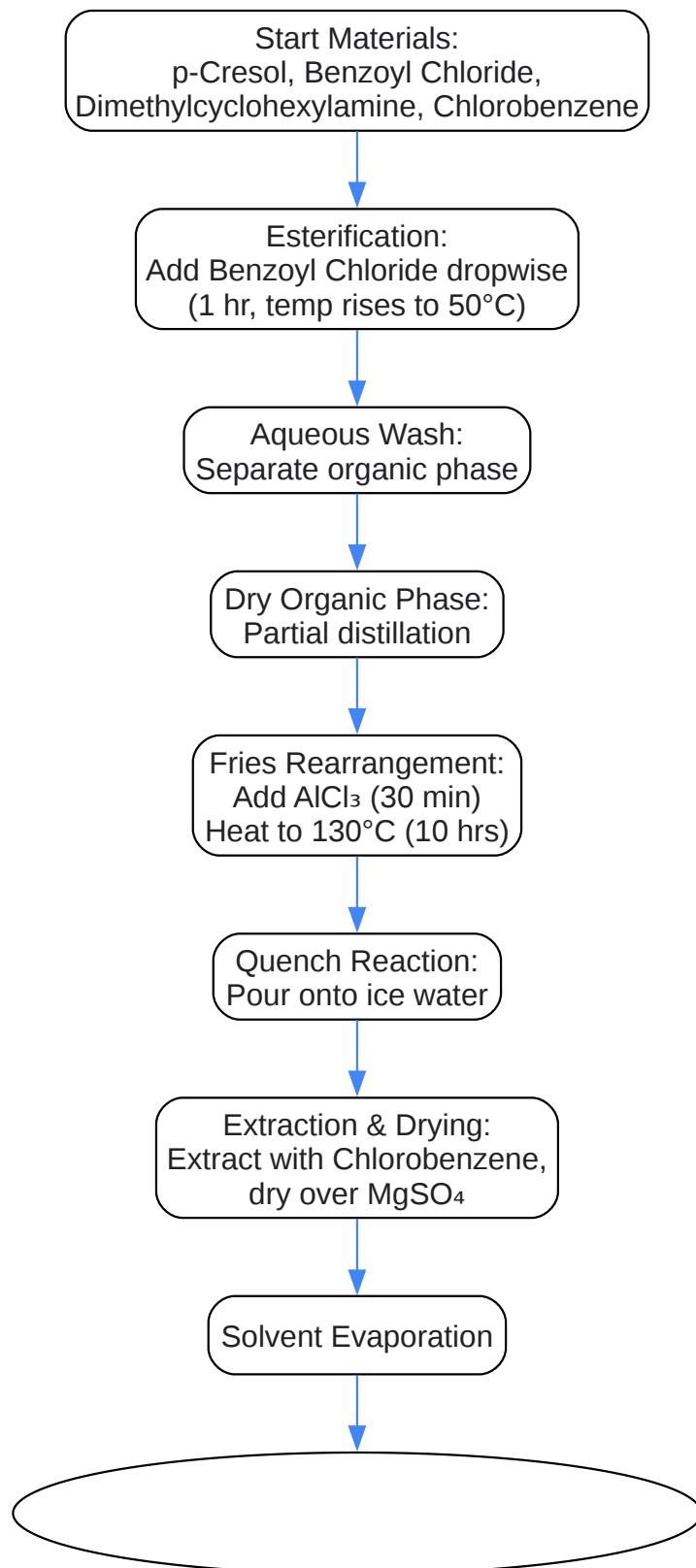
- Fries Rearrangement:

- To the dried organic phase, add 33 g (0.25 mol) of aluminum trichloride in portions over 30 minutes at room temperature.[4]
- Heat the reaction mixture to 130°C and stir for approximately 10 hours, or until the evolution of HCl gas ceases.[4]
- Cool the reaction mixture to 60°C and pour it onto ice water.[4]

- Work-up and Purification:

- Separate the organic and aqueous phases.
- Extract the aqueous phase twice with chlorobenzene.
- Combine the organic phases and dry over magnesium sulfate.
- Evaporate the solvent under reduced pressure to yield the crude product.
- The final product, **2-hydroxy-5-methylbenzophenone**, can be further purified by recrystallization. This procedure yields approximately 43 g (81% yield).[4]

The logical workflow for this synthesis is illustrated in the diagram below.

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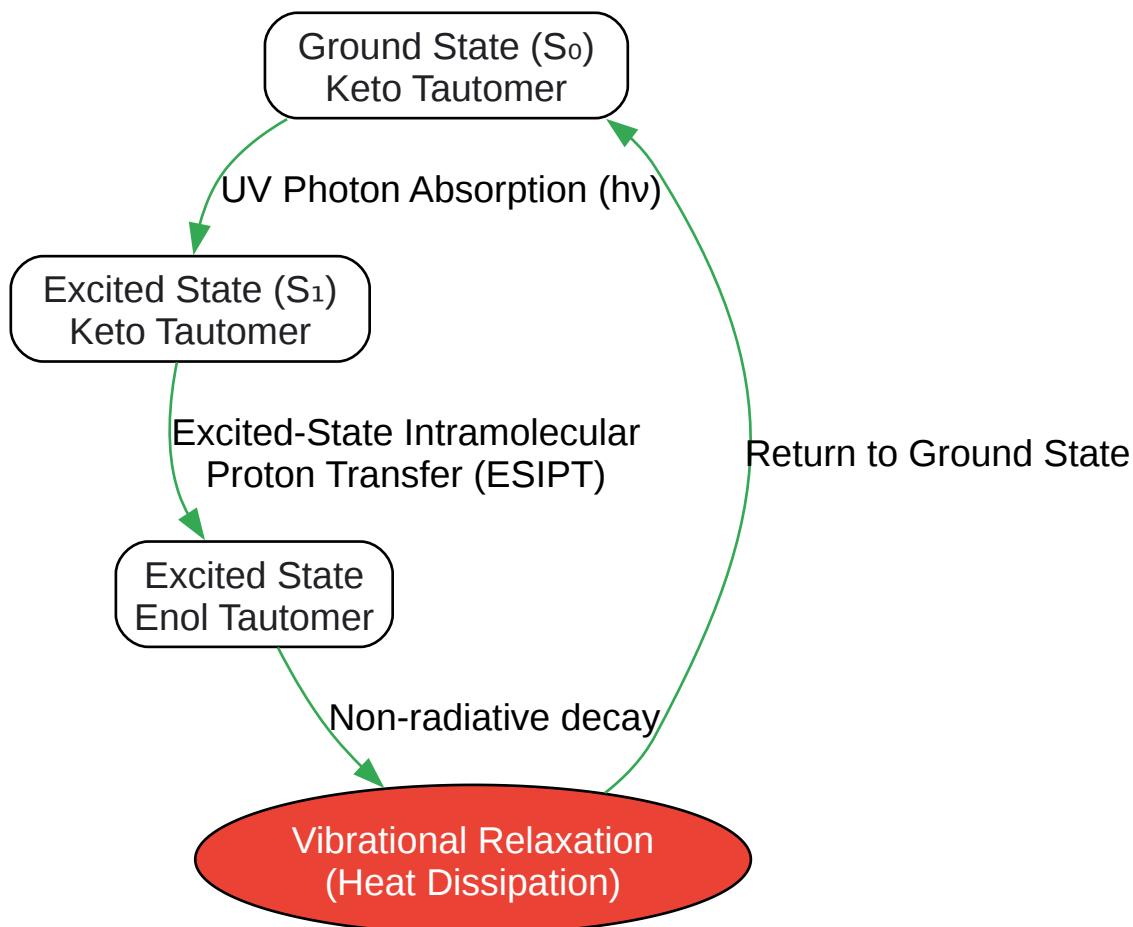
Caption: Workflow for the synthesis of **2-Hydroxy-5-methylbenzophenone**.

Role in Drug Development: UV Filter Technology

Benzophenones are a major class of organic ultraviolet (UV) filters used in sunscreens and to protect materials from photodegradation.^[9] In the context of drug development, sunscreens are regulated as over-the-counter (OTC) drugs in jurisdictions like the United States, making the safety and efficacy of UV filters a key concern.^{[10][11][12]}

The photoprotective mechanism of **2-Hydroxy-5-methylbenzophenone** involves the absorption of UV radiation, which excites the molecule to a higher energy state. The energy is then dissipated harmlessly as heat through a process involving tautomerization, allowing the molecule to return to its ground state and absorb another photon. The intramolecular hydrogen bond is crucial for this rapid, reversible process.

The diagram below illustrates this general photoprotective mechanism.



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Caption: General mechanism of UV energy dissipation by hydroxybenzophenones.

The development of new, safer, and more effective UV filters is an active area of research.[13] Concerns over the endocrine-disrupting potential and environmental impact of some UV filters have led to stricter regulations and a search for alternatives with high molecular weight and low skin penetration.[9][10][13]

Safety and Handling

2-Hydroxy-5-methylbenzophenone is classified as an irritant.

- Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
- Precautionary Statements: Avoid breathing dust (P261), wear protective gloves and eye protection (P280), and ensure adequate ventilation.
- Storage: Store in a well-closed container at 10°C - 25°C.[14]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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- To cite this document: BenchChem. [2-Hydroxy-5-methylbenzophenone molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072208#2-hydroxy-5-methylbenzophenone-molecular-structure]

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